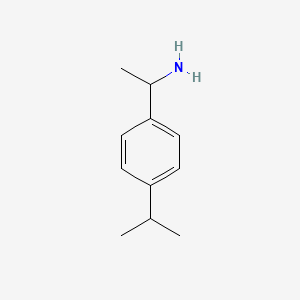

1-(4-Isopropylphenyl)ethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-propan-2-ylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-8(2)10-4-6-11(7-5-10)9(3)12/h4-9H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHAQMLODFYUKOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73441-43-7 | |

| Record name | 1-[4-(propan-2-yl)phenyl]ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1-(4-Isopropylphenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 1-(4-Isopropylphenyl)ethanamine, a key chemical intermediate. It covers its fundamental chemical properties, synthesis methodologies, and critical applications, particularly within the pharmaceutical industry.

Core Chemical Identity

-

Chemical Name: this compound

-

Synonyms: 1-(4-propan-2-ylphenyl)ethanamine[1]

-

CAS Number: While the racemic mixture does not have a single registered CAS number, the individual enantiomers are well-documented. The (S)-enantiomer is identified by CAS number 68285-22-3[2], and the hydrochloride salt of the (R)-enantiomer is 856646-05-4[3][4]. The U.S. Environmental Protection Agency lists a related dinitro- derivative under CAS number 40318-45-4[5]. For clarity in research and procurement, specifying the desired stereoisomer is crucial.

-

Molecular Formula: C₁₁H₁₇N[1]

-

Molecular Weight: 163.26 g/mol [6]

Molecular Structure:

The structure consists of an ethylamine group attached to a benzene ring, which is substituted with an isopropyl group at the para (4) position.

Caption: Molecular structure of this compound.

Synthesis and Manufacturing

The primary and most efficient industrial synthesis of this compound is achieved through the reductive amination of 4-isopropylacetophenone (CAS: 645-13-6)[7][8]. This method is favored for its versatility and control over the reaction process.[9][10]

Reaction Pathway: Reductive Amination

This is a two-step process that is often performed in a single pot ("one-pot reaction").[10]

-

Imine Formation: The carbonyl group of 4-isopropylacetophenone reacts with an amine source, typically ammonia or an ammonium salt, under weakly acidic conditions to form an intermediate imine.

-

Reduction: The C=N double bond of the imine is then selectively reduced to a C-N single bond using a suitable reducing agent.

Caption: General workflow for reductive amination synthesis.

Experimental Protocol: Laboratory Scale Synthesis

Objective: To synthesize racemic this compound from 4-isopropylacetophenone.

Materials:

-

4-Isopropylacetophenone

-

Ammonium acetate (or another ammonia source)

-

Methanol (solvent)

-

Sodium cyanoborohydride (NaBH₃CN) - Caution: Highly toxic, handle with care.

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-isopropylacetophenone and a molar excess of ammonium acetate in methanol.

-

Imine Formation: Stir the mixture at room temperature. The reaction can be gently heated to facilitate imine formation. The progress can be monitored by TLC or GC-MS.

-

Reduction: Once imine formation is substantial, cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride portion-wise to control the reaction exotherm. Note: NaBH₃CN is a preferred reagent as it selectively reduces the imine in the presence of the ketone starting material.[9][11]

-

Quenching and Work-up: After the reduction is complete (as monitored by an appropriate analytical technique), carefully quench the reaction by adding dilute HCl to neutralize excess reducing agent and decompose any remaining imine.

-

Basification and Extraction: Make the aqueous solution basic by adding a concentrated NaOH solution. This deprotonates the amine salt, yielding the free amine. Extract the product into an organic solvent like dichloromethane.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by distillation or column chromatography.

Key Applications in Drug Development

This compound serves as a crucial building block, or intermediate, in the synthesis of more complex active pharmaceutical ingredients (APIs). Its structural motif is found in several classes of therapeutic agents. The amine functional group provides a reactive handle for further chemical modifications, allowing for the construction of diverse molecular architectures.

The development of chiral amines is particularly important in the pharmaceutical industry, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[12][13] Therefore, methods for the asymmetric synthesis of (R)- or (S)-1-(4-Isopropylphenyl)ethanamine are of significant interest.[14]

Physicochemical and Spectroscopic Data

| Property | Value/Description | Source |

| Molecular Formula | C₁₁H₁₇N | [1] |

| Molecular Weight | 163.26 g/mol | [6] |

| Monoisotopic Mass | 163.1361 Da | [1] |

| Predicted XlogP | 2.3 | [1] |

| Appearance | Typically a liquid at room temperature. | General Knowledge |

Spectroscopic Data (Predicted/Typical):

-

¹H NMR (CDCl₃): Researchers can expect characteristic signals corresponding to the aromatic protons (typically a pair of doublets in the 7.0-7.4 ppm region), the methine proton of the ethylamine group (a quartet), the methyl protons of the ethylamine group (a doublet), the methine proton of the isopropyl group (a septet), and the methyl protons of the isopropyl group (a doublet).

-

¹³C NMR (CDCl₃): Signals for the aromatic carbons, with distinct shifts for the substituted carbons, as well as signals for the aliphatic carbons of the ethylamine and isopropyl groups would be observed.

-

Mass Spectrometry (EI): The mass spectrum would likely show a molecular ion peak (M⁺) at m/z 163, along with characteristic fragmentation patterns.[1]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area or a fume hood, especially when handling volatile solvents and reagents.

-

Toxicity: Be aware of the specific hazards of all reagents used, particularly the high toxicity of cyanide-containing reducing agents like NaBH₃CN.[11]

Always consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 1-(4-Isopropylphenyl)-N-methylmethanamine. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 4-Isopropylacetophenone. National Center for Biotechnology Information. Available from: [Link]

-

Master Organic Chemistry. (2017). Making Substituted Amines Through Reductive Amination. Available from: [Link]

-

Wikipedia. Reductive amination. Available from: [Link]

-

Chemistry Learner. (2023). Reductive Amination: Definition, Examples, and Mechanism. Available from: [Link]

-

Chemistry Help. (2023). Reductive Amination [Video]. YouTube. Available from: [Link]

-

Synple Chem. Application Note – Reductive Amination. Available from: [Link]

-

Royal Society of Chemistry. Supplementary Information: General Procedure for Imine Syntheses and Characterization Data. Available from: [Link]

-

Royal Society of Chemistry. Supplementary Information: Electronically Tuneable Orthometalated RuII-NHC Complexes. Available from: [Link]

-

U.S. Environmental Protection Agency. Substance Registry Services. Available from: [Link]

-

PubChem. 4-Methylbenzenesulfonic acid;ZINC. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. (2018). The synthetic method of (R)-1-(4-methylphenyl) ethylamine (CN108658784B).

-

Sciencemadness.org. (2010). Isopropylamine one pot synthesis. Available from: [Link]

Sources

- 1. PubChemLite - this compound (C11H17N) [pubchemlite.lcsb.uni.lu]

- 2. 68285-22-3|(S)-1-(4-Isopropylphenyl)ethanamine|BLD Pharm [bldpharm.com]

- 3. 856646-05-4|(R)-1-(4-Isopropylphenyl)ethanamine hydrochloride|BLD Pharm [bldpharm.com]

- 4. (R)-1-(4-Isopropylphenyl)ethanamine hydrochloride; (R)-1-(4-ISOPROPYLPHENYL)ETHANAMINE-HCl | Chemrio [chemrio.com]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. 1-(4-Isopropylphenyl)-N-methylmethanamine | C11H17N | CID 2408997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. 4-Isopropylacetophenone | C11H14O | CID 12578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Reductive amination - Wikipedia [en.wikipedia.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Reductive Amination: Definition, Examples, and Mechanism [chemistrylearner.com]

- 13. (S)-1-(4-Vinylphenyl)ethan-1-amine hydrochloride () for sale [vulcanchem.com]

- 14. CN108658784B - The synthetic method of (R)-1-(4-methylphenyl) ethylamine - Google Patents [patents.google.com]

Technical Guide: Chiral Synthesis of 1-(4-Isopropylphenyl)ethanamine Enantiomers

Executive Summary

1-(4-Isopropylphenyl)ethanamine (also known as p-Cumylamine) is a critical chiral building block in the synthesis of agrochemicals (e.g., Valifenalate) and pharmaceutical ligands. The enantiopurity of this amine is paramount, as the biological activity of downstream APIs often relies on the specific configuration of the benzylic carbon.

This guide details three distinct, self-validating protocols for synthesizing enantiopure this compound. We prioritize methodologies that offer high optical purity (

Strategic Selection Matrix

| Method | Primary Use Case | Scalability | Enantiomeric Excess (ee) | Cost Efficiency |

| Biocatalytic Transamination | Green chemistry, Industrial scale | High | High (Enzyme dependent) | |

| Ellman’s Auxiliary | Drug discovery, Lab scale | Low-Medium | Low (Reagent cost) | |

| Classical Resolution | Bulk manufacturing, Non-GMP | Very High | Very High |

Part 1: Biocatalytic Transamination (The Modern Standard)

Rationale: Biocatalysis using

Mechanism & Pathway

The reaction follows a Ping-Pong Bi-Bi mechanism.[1] The enzyme binds the amine donor (IPA), transfers the amino group to the cofactor (PLP

Figure 1: Ping-Pong Bi-Bi mechanism of

Experimental Protocol

Target: (S)-1-(4-Isopropylphenyl)ethanamine

Enzyme Source: Commercially available (S)-selective

Reagents:

-

Substrate: 4'-Isopropylacetophenone (50 mM)

-

Donor: Isopropylamine (1 M, neutralized to pH 7.5)

-

Cofactor: Pyridoxal-5'-phosphate (PLP) (1 mM)

-

Buffer: Potassium Phosphate (100 mM, pH 7.5)

-

Co-solvent: DMSO (10% v/v)

Step-by-Step Workflow:

-

Buffer Prep: Dissolve PLP in Potassium Phosphate buffer. Adjust pH to 7.5.

-

Substrate Solution: Dissolve 4'-isopropylacetophenone in DMSO.

-

Initiation: Add the DMSO substrate solution to the buffer. Add Isopropylamine (neutralized).

-

Enzyme Addition: Add lyophilized

-TA powder (loading approx. 10 g/L or 20 U/mL). -

Incubation: Shake at 30°C, 150 rpm for 24 hours. Critical: Leave the reaction vessel slightly open or use a membrane system to allow acetone evaporation, driving the equilibrium forward.

-

Quench & Extraction: Acidify to pH 2.0 with 6M HCl to stop the reaction and protonate the amine. Wash with MTBE (removes unreacted ketone).

-

Isolation: Basify aqueous layer to pH 12 with 10M NaOH. Extract product into MTBE or Ethyl Acetate (

). -

Drying: Dry organic phase over

and concentrate in vacuo.

Validation:

-

Conversion should exceed 90% if acetone removal is efficient.

-

Confirm ee via Chiral HPLC (see Part 4).

Part 2: Asymmetric Synthesis via Ellman’s Auxiliary

Rationale: For research applications requiring extremely high purity or access to both enantiomers (by selecting

Reaction Scheme Logic

-

Condensation: Ketone + Aux

Sulfinyl Imine (Requires Lewis Acid). -

Reduction: Imine

Sulfinamide (Diastereoselectivity determined here). -

Deprotection: Sulfinamide

Chiral Amine Salt.

Figure 2: Ellman's Auxiliary workflow. Note: Ti(OEt)4 is essential as a water scavenger and Lewis acid.

Experimental Protocol

Target: (S)-1-(4-Isopropylphenyl)ethanamine Hydrochloride

Step 1: Condensation [2]

-

To a flame-dried flask under

, add (R)-tert-butanesulfinamide (1.1 equiv) and 4'-isopropylacetophenone (1.0 equiv) in anhydrous THF. -

Add Titanium(IV) ethoxide (2.0 equiv) dropwise. Caution: Exothermic.

-

Heat to reflux (approx. 70°C) for 16–24 hours. Monitor by TLC (disappearance of ketone).

-

Workup: Cool to RT. Pour into brine with vigorous stirring. The resulting titanium salts will form a thick suspension. Filter through Celite. Dilute with EtOAc, wash with brine, dry, and concentrate.

Step 2: Diastereoselective Reduction

-

Dissolve the crude sulfinyl imine in dry THF. Cool to

. -

Add L-Selectride (1.1 equiv) or NaBH

(if lower dr is acceptable). L-Selectride typically yields higher diastereomeric ratios (dr > 99:1). -

Stir for 3–5 hours. Warm to RT slowly.

-

Quench with saturated

. Extract with EtOAc.[3]

Step 3: Cleavage

-

Dissolve the purified sulfinamide intermediate in MeOH.

-

Add 4M HCl in Dioxane (2 equiv). Stir at RT for 1 hour.

-

Concentrate to dryness. Precipitate the amine hydrochloride salt using

to ensure high purity.

Part 3: Classical Resolution (Tartaric Acid)

Rationale: For cost-sensitive, large-scale batches where enzyme costs are prohibitive. This method relies on the solubility difference between diastereomeric salts.[4][5]

Resolving Agent: (+)-Di-p-toluoyl-D-tartaric acid (DPTTA) or L-(+)-Tartaric acid. DPTTA often provides sharper separation for benzylic amines.

Protocol

-

Salt Formation: Dissolve racemic this compound (10 g) in hot Ethanol/Water (9:1 ratio).

-

Add equimolar (+)-DPTTA.[5] Heat until clear solution is obtained.

-

Crystallization: Allow to cool slowly to Room Temperature, then refrigerate at 4°C overnight. The less soluble diastereomeric salt will crystallize.[4]

-

Filtration: Filter the crystals. Save the mother liquor if the opposite enantiomer is desired.

-

Recrystallization: Recrystallize the wet cake from hot Ethanol to upgrade ee from ~85% to >98%.

-

Liberation: Suspend the purified salt in water. Add 2M NaOH until pH > 12. Extract the free amine with DCM.

Part 4: Quality Control & Analytical Methods[7]

To validate the synthesis, you must separate the enantiomers analytically.

Method: Chiral HPLC

Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak AD-H .

Dimensions:

| Parameter | Condition |

| Mobile Phase | Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1) |

| Flow Rate | 0.5 mL/min |

| Detection | UV @ 215 nm or 254 nm |

| Temperature | 25°C |

| Expected Retention | (R)-isomer: ~8-10 min; (S)-isomer: ~12-15 min (Verify with standards) |

Note: Diethylamine (DEA) is critical to suppress peak tailing of the primary amine.

References

-

Ellman, J. A., et al. (1999).[6] "Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines." The Journal of Organic Chemistry, 64(4), 1278–1284. Link

-

Shin, J. S., & Kim, B. G. (2001). "Kinetic resolution of chiral amines with omega-transaminase using an enzyme-membrane reactor." Biotechnology and Bioengineering, 73(3), 179-187. Link

-

Mathew, S., et al. (2016). "Omega-Transaminases for the Synthesis of Chiral Amines: Pharmaceutical Applications." Catalysts, 6(11), 163. Link

-

Kodama, S., et al. (2003).[7] "Direct chiral resolution of tartaric acid by ion-pair capillary electrophoresis." Electrophoresis, 24(15), 2711-2715.[7] Link

-

Breuer, M., et al. (2004). "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition, 43(7), 788-824. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. CN108658784B - The synthetic method of (R)-1-(4-methylphenyl) ethylamine - Google Patents [patents.google.com]

- 3. hammer.purdue.edu [hammer.purdue.edu]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. Direct chiral resolution of tartaric acid by ion-pair capillary electrophoresis using an aqueous background electrolyte with (1R,2R)-(-)-1,2-diaminocyclohexane as a chiral counterion - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability and Reactivity Studies of 1-(4-Isopropylphenyl)ethanamine: A Technical Guide

Abstract

1-(4-Isopropylphenyl)ethanamine (CAS 68285-22-3 for the (S)-enantiomer) is a critical chiral building block and resolving agent in pharmaceutical synthesis. Its structural integrity is governed by the lability of the benzylic amine functionality and the electron-donating nature of the para-isopropyl group. This technical guide provides a rigorous analysis of its stability profile, detailing degradation pathways, reactivity with excipients, and self-validating protocols for handling and storage.

Chemical Identity & Physicochemical Context

To understand the stability of this compound, one must first analyze its electronic and steric environment.

-

IUPAC Name: 1-(4-propan-2-ylphenyl)ethanamine

-

Common Name: 4-Isopropyl-α-methylbenzylamine

-

Molecular Formula: C₁₁H₁₇N

-

Molecular Weight: 163.26 g/mol [1]

-

Structure: A primary amine attached to a benzylic carbon, which is further substituted with a methyl group (chiral center) and a para-isopropyl phenyl ring.

Structural Implications on Reactivity

-

Benzylic Position: The C-N bond is activated by the aromatic ring. While generally stable, the benzylic hydrogen is susceptible to radical abstraction, leading to oxidative deamination.

-

Primary Amine: Highly nucleophilic. It readily reacts with electrophiles (aldehydes, acid chlorides) and atmospheric CO₂.

-

Para-Isopropyl Group: An electron-donating group (+I effect) that increases electron density on the ring and the benzylic nitrogen, slightly enhancing basicity (pKa ~9-10) and nucleophilicity compared to unsubstituted 1-phenylethanamine.

Stability Profile: Mechanisms & Mitigation

Oxidative Instability (The Primary Threat)

The most significant degradation pathway for benzylic amines is oxidative deamination . Upon exposure to air and light, the benzylic proton can be abstracted, forming a radical species that reacts with oxygen to form a hydroperoxide intermediate, eventually collapsing into the corresponding ketone.

-

Degradation Product: 1-(4-Isopropylphenyl)ethanone (4-Isopropylacetophenone).

-

Visual Indicator: The clear liquid turns yellow, then brown upon prolonged exposure.

Carbamate Formation (The "Air" Threat)

Like all primary amines, this compound is a "CO₂ sponge."

Thermal & Photostability

-

Thermal: The free base is relatively stable at room temperature but should be distilled under vacuum to prevent thermal oxidation. The hydrochloride salt is thermally stable up to its melting point.

-

Photo: UV light accelerates the radical abstraction of the benzylic proton. Amber glassware is mandatory.

Reactivity Profile

Nucleophilic Attacks (Schiff Base Formation)

In drug formulation, this amine is incompatible with reducing sugars (e.g., lactose) or excipients containing aldehyde/ketone impurities.

-

Reaction: Formation of imines (Schiff bases).[2]

-

Kinetic Driver: The reaction is reversible but driven to completion by water removal.

Chiral Integrity (Racemization)

The chiral center at the benzylic position is generally configurationally stable. However, racemization can occur under two specific conditions:

-

Radical Conditions: Benzylic radical formation (via oxidation) destroys the stereocenter.

-

Strong Base/High Heat: Although less likely for amines than amides, prolonged reflux in high-boiling solvents with strong bases can lead to partial racemization via a carbanion intermediate.

Salt Formation

The amine readily forms crystalline salts with mineral acids (HCl, H₂SO₄) and organic acids (Tartaric acid, Mandelic acid). This property is exploited for chiral resolution.

-

Protocol Note: The HCl salt is hygroscopic; store in a desiccator.

Visualization of Degradation Pathways

The following diagram illustrates the critical degradation routes: Oxidative Deamination to the ketone and Carbamate formation.

Figure 1: Primary degradation pathways including oxidative deamination (red) and carbonylation (green).

Experimental Protocols

Forced Degradation Study (Stress Testing)

To validate the stability indicating method, perform the following stress tests.

Objective: Determine the intrinsic stability of the molecule and identify degradation products.

| Stress Condition | Protocol | Expected Outcome |

| Acid Hydrolysis | Dissolve in 0.1N HCl, reflux for 4 hours. | Stable. Forms salt. Minimal degradation expected. |

| Base Hydrolysis | Dissolve in 0.1N NaOH, reflux for 4 hours. | Stable. No hydrolysis, but potential for racemization if chiral. |

| Oxidation | Treat with 3% H₂O₂ at RT for 2 hours. | Labile. Formation of N-oxide and 4-isopropylacetophenone. |

| Thermal | Heat solid/liquid at 60°C for 7 days. | Moderate. Slight yellowing (oxidation). |

| Photolytic | 1.2 million lux hours (ICH Q1B). | Labile. Benzylic oxidation. Protect from light. |

Stability Testing Workflow

Figure 2: Standardized workflow for forced degradation studies.

Handling & Storage Recommendations

Based on the reactivity profile, the following storage conditions are mandatory to maintain >99% purity:

-

Atmosphere: Store under Argon or Nitrogen . The free base rapidly absorbs CO₂.

-

Temperature: Refrigerate (2-8°C).

-

Container: Amber glass vials with Teflon-lined caps. Avoid metal containers which may catalyze oxidation.

-

Re-purification: If the liquid turns yellow, distill under reduced pressure. If the salt turns yellow, recrystallize from ethanol/ether.

References

-

PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]

-

ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Available at: [Link]

Sources

Health and safety information for 1-(4-Isopropylphenyl)ethanamine

[1]

Abstract

This technical guide provides a comprehensive health and safety profile for 1-(4-Isopropylphenyl)ethanamine , a primary benzylic amine frequently employed as a chiral building block and resolving agent in organic synthesis. Due to the limited specific toxicological data available in public registries for this specific isomer, this guide utilizes Read-Across Methodology , deriving safety protocols from structurally validated analogs (e.g., 4-isopropylbenzylamine and

Chemical Identity & Physicochemical Profile

Understanding the physical state and chemical reactivity is the first line of defense. As a primary amine, this compound is basic, nucleophilic, and potentially air-sensitive.

| Property | Description |

| Chemical Name | This compound |

| Synonyms | 4-Isopropyl- |

| CAS Number | 64057-79-0 (Free Base) / 856646-05-4 (HCl Salt) |

| Molecular Formula | C |

| Molecular Weight | 163.26 g/mol |

| Physical State | Liquid (Free Base) / Solid (HCl Salt) |

| Boiling Point | ~220–230°C (Estimated via Read-Across) |

| Flash Point | >90°C (Combustible Liquid) |

| Basicity (pKa) | ~9.5 (Typical for benzylic amines) |

| Solubility | Slightly soluble in water; miscible in ethanol, DCM, ethyl acetate.[2] |

Critical Note: The free base readily absorbs atmospheric CO

to form carbamates (white crust), which can alter stoichiometry and handling properties.

Hazard Identification & Toxicology

GHS Classification (Derived): Based on the structural class of primary benzylic amines, this substance must be treated as Corrosive (Category 1B) .

Primary Hazards

-

Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and permanent scarring. The lipophilic isopropyl group facilitates dermal absorption.

-

Serious Eye Damage (Category 1): Direct contact with liquid or high vapor concentrations can cause irreversible corneal damage or blindness.

-

Acute Toxicity (Oral/Dermal - Category 4): Harmful if swallowed or in contact with skin.

-

STOT - Single Exposure (Category 3): May cause respiratory tract irritation (coughing, wheezing, chemical pneumonitis).

Toxicological Mechanism

As a primary amine, the compound acts as a potent base, saponifying fatty acids in cell membranes (liquefaction necrosis). This allows deep tissue penetration, meaning burns may not be immediately painful but can cause extensive underlying damage.

Risk Management & Engineering Controls

Effective control relies on the Hierarchy of Controls , prioritizing engineering solutions over PPE.

Engineering Controls

-

Primary Containment: All handling of the free base liquid must occur within a certified Chemical Fume Hood or Glovebox .

-

Ventilation: Face velocity should be maintained at >0.5 m/s.

-

Vacuum Protection: If distilling, use a cold trap (liquid N

or dry ice/acetone) to prevent amine vapors from damaging vacuum pumps or entering the exhaust system.

Personal Protective Equipment (PPE)

-

Hand Protection:

-

Standard: Nitrile gloves (minimum 0.11 mm) are sufficient for incidental splash protection only.

-

High Risk:[1] For synthesis or transfer, use Laminate (Silver Shield/4H) or double-gloved Nitrile (0.4 mm) to prevent permeation.

-

-

Eye Protection: Chemical splash goggles are mandatory . A face shield is required when pouring volumes >100 mL.

-

Body Protection: Chemical-resistant lab coat. An apron is recommended for scale-up operations.

DOT Diagram: Hierarchy of Exposure Control

Figure 1: Decision logic for minimizing exposure risk. Substitution of the liquid free base with the solid salt is the most effective safety measure.

Emergency Response Protocols

Every second counts when dealing with corrosive amines. The "saponification" effect means tissue damage continues until the chemical is physically removed.

Scenario-Based Response

| Exposure Route | Immediate Action | Medical Follow-Up |

| Eye Contact | IMMEDIATE FLUSHING. Rinse for 15+ minutes using an eyewash station. Hold eyelids open. | Consult an ophthalmologist immediately. |

| Skin Contact | Remove contaminated clothing while under the safety shower.[3][4] Flush for 15 minutes. | Monitor for delayed burns. Treat as a chemical burn. |

| Inhalation | Move victim to fresh air.[3][4][5][6] Keep warm and at rest. | If coughing persists, seek medical attention (risk of delayed edema). |

| Ingestion | DO NOT INDUCE VOMITING. Rinse mouth with water.[7][3][4][5][6][8] | Transport to ER. Risk of esophageal perforation.[5] |

Spill Management (Small Scale < 50 mL)

-

Evacuate: Clear the immediate area.

-

PPE: Don full PPE (Goggles, Double Gloves, Lab Coat).

-

Neutralize: Do not use strong acids. Use a commercial Amine Spillage Kit or absorb with dry sand/vermiculite.

-

Clean: Collect waste in a sealed container labeled "Hazardous Waste: Corrosive/Toxic." Wipe area with dilute acetic acid (vinegar) to neutralize residues, then water.

DOT Diagram: First Aid Decision Tree

Figure 2: Immediate response workflow for amine exposure. Speed of irrigation is the critical factor in preventing permanent damage.

Storage, Stability & Disposal[1][6][8][9]

Storage Requirements

-

Atmosphere: Store under inert gas (Nitrogen or Argon). The compound reacts with CO

in the air to form solid carbamates. -

Segregation: Keep away from Oxidizing Agents (risk of exothermic reaction/fire) and Acids (exothermic salt formation).

-

Container: Store in tightly sealed glass or HDPE containers. Avoid metal containers (aluminum/zinc) if moisture is present, as amines can be corrosive to certain alloys.

Disposal

-

Never dispose of down the drain.[5]

-

Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (Nitrogen oxides are produced during combustion).

-

Label waste clearly as "Organic Base - Corrosive."

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 3728039, this compound. Retrieved from [Link]

-

ECHA (European Chemicals Agency). (2023). Registration Dossier: Benzylic Amines - Toxicological Summary. Retrieved from [Link]

-

United Nations. (2023). Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 10th Revised Edition.[9] Retrieved from [Link]

Sources

- 1. nj.gov [nj.gov]

- 2. dshs.texas.gov [dshs.texas.gov]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. merckmillipore.com [merckmillipore.com]

- 5. fishersci.ca [fishersci.ca]

- 6. ICSC 0153 - ETHYLAMINE [chemicalsafety.ilo.org]

- 7. fishersci.fi [fishersci.fi]

- 8. opcw.org [opcw.org]

- 9. Assigning hazard categories | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

Technical Whitepaper: 1-(4-Isopropylphenyl)ethanamine and Structural Analogs

The following technical guide provides an in-depth review of 1-(4-Isopropylphenyl)ethanamine (also known as 4-Isopropylphenethylamine) and its structural analogs. This document is structured for researchers and drug development professionals, focusing on chemical identity, synthesis, pharmacology, and structure-activity relationships (SAR).

Executive Summary

This compound (CAS: 61035-87-8) is a substituted phenethylamine characterized by a bulky isopropyl group at the para position of the phenyl ring. Unlike its well-known analogs—such as 4-Methylphenethylamine (a TAAR1 agonist) or 4-Isopropylamphetamine (a monoamine releaser)—this specific scaffold occupies a unique pharmacological niche. It serves as a critical probe for steric tolerance in the binding pockets of Monoamine Oxidases (MAO) and Trace Amine-Associated Receptor 1 (TAAR1).

This guide synthesizes data on the core compound and its two primary functional analogs:

-

4-Isopropylamphetamine (4-iPr-AMP): The

-methylated analog with enhanced metabolic stability. -

2C-iP (2,5-Dimethoxy-4-isopropylphenethylamine): A ring-substituted psychedelic analog.[1]

Chemical Identity & Structural Analysis[2][3][4]

The precise nomenclature is critical due to the existence of positional isomers (e.g., N-isopropyl vs. 4-isopropyl).

| Common Name | 4-Isopropylphenethylamine | 4-Isopropylamphetamine | 2C-iP |

| IUPAC Name | 2-(4-(propan-2-yl)phenyl)ethan-1-amine | 1-(4-(propan-2-yl)phenyl)propan-2-amine | 2-(2,5-dimethoxy-4-(propan-2-yl)phenyl)ethan-1-amine |

| Structure | Phenethylamine Core | Amphetamine Core ( | 2,5-Dimethoxy Phenethylamine |

| Formula | C | C | C |

| Molar Mass | 163.26 g/mol | 177.29 g/mol | 223.31 g/mol |

| Key Feature | MAO-B Substrate (High Turnover) | MAO Resistant ( steric shield) | 5-HT |

Structural Causality:

The isopropyl group adds significant lipophilicity and steric bulk (

Synthesis Protocols

The synthesis of this compound follows a classic Henry Reaction (Nitroaldol condensation) followed by a hydride reduction. This route is preferred over the Leuckart-Wallach reaction for laboratory-scale purity.

Protocol A: Synthesis of this compound

Precursor: 4-Isopropylbenzaldehyde (Cuminaldehyde) - CAS: 122-03-2.

Step 1: Condensation to Nitrostyrene

-

Reagents: 4-Isopropylbenzaldehyde (100 mmol), Nitromethane (excess, solvent/reactant), Ammonium Acetate (10 mmol, catalyst).

-

Procedure:

-

Dissolve aldehyde in Nitromethane (5 mL/g of aldehyde).

-

Add Ammonium Acetate.

-

Reflux for 2–4 hours. Monitor via TLC (disappearance of aldehyde spot).

-

Causality: The ammonium acetate acts as a base to deprotonate nitromethane, facilitating the attack on the carbonyl.

-

-

Workup: Cool mixture to crystallize the intermediate 1-(4-isopropylphenyl)-2-nitroethene . Filter and wash with cold methanol.

-

Yield Expectation: 80–90% (Yellow needles).

-

Step 2: Reduction to Amine[2]

-

Reagents: Lithium Aluminum Hydride (LiAlH

, 4 equiv), Anhydrous THF. -

Procedure:

-

Prepare a suspension of LiAlH

in dry THF under inert atmosphere (N -

Add the nitrostyrene (dissolved in THF) dropwise to maintain a gentle reflux (exothermic).

-

Reflux for 12–24 hours to ensure full reduction of the alkene and nitro group.

-

Mechanism: The hydride attacks the

-carbon and the nitro group sequentially.

-

-

Quenching (Fieser Method):

-

Cool to 0°C. Add water (

mL), 15% NaOH ( -

Filter the granular aluminum salts.

-

-

Isolation:

-

Extract filtrate with Dichloromethane (DCM).

-

Dry over MgSO

. -

Bubble dry HCl gas to precipitate This compound Hydrochloride .

-

Workflow Diagram (DOT)

Figure 1: Synthesis of 4-Isopropylphenethylamine via Nitroaldol Route

Pharmacology & Mechanism of Action[5][6]

The pharmacological profile of 4-isopropyl analogs is dictated by the interaction between the steric bulk of the para-substituent and the binding pockets of target proteins (TAAR1, MATs, 5-HT

Trace Amine-Associated Receptor 1 (TAAR1)

Phenethylamine (PEA) is the endogenous ligand for TAAR1.[3]

-

Mechanism: Agonism at TAAR1 triggers cAMP production and inhibits uptake at DAT/SERT via phosphorylation (internalization).

-

Effect of 4-Isopropyl: Research indicates that while 4-methyl substitution retains or enhances TAAR1 efficacy, bulky groups like 4-isopropyl or 4-t-butyl significantly reduce efficacy . The receptor's orthosteric site has limited tolerance for para-bulk beyond an ethyl group.

-

Result: this compound is likely a weak partial agonist or antagonist at TAAR1, unlike the potent 4-methyl analog.

Monoamine Transporters (DAT/SERT)

-

Selectivity Shift: In the amphetamine series (analog), increasing para-bulk shifts selectivity from Dopamine (DAT) to Serotonin (SERT).

-

4-Methylamphetamine:[4] Balanced DA/5-HT releaser.

-

4-Isopropylamphetamine: Predominantly serotonergic affinity, but with reduced potency due to steric clash.

-

-

Metabolic Fate (Critical):

-

Phenethylamine (Ethanamine): Lacks the

-methyl shield. It is a prime substrate for MAO-B. In vivo half-life is minutes. -

Amphetamine (Propan-2-amine): Resistant to MAO. Active for 4–6 hours.

-

Structure-Activity Relationship (SAR) Map

The following diagram illustrates how structural modifications to the 4-position and the

Figure 2: SAR Logic - Impact of Substituents on Pharmacology

Comparative Data Table

| Compound | 4-iPr-Phenethylamine | 4-iPr-Amphetamine | 4-Methylamphetamine | 2C-iP |

| Core | Phenethylamine | Amphetamine | Amphetamine | 2,5-DM-Phenethylamine |

| MAO Stability | Very Low | High | High | Moderate |

| Primary Target | TAAR1 (Weak) | SERT / DAT | DAT / SERT | 5-HT |

| Effect Profile | Trace Amine | Stimulant / Entactogen | Potent Stimulant | Psychedelic |

| Key Risk | Hypertensive crisis (if MAOI used) | Serotonin Syndrome | Neurotoxicity | Hallucinogenic |

Toxicology & Safety Protocols

Self-Validating Safety System: When working with 4-isopropyl analogs, researchers must assume serotonergic toxicity potential until proven otherwise.

-

MAO Interaction: The ethanamine variant is safe in isolation due to rapid metabolism but becomes dangerous if combined with MAOIs (e.g., moclobemide), leading to potential adrenergic storm.

-

Cytotoxicity: 4-substituted amphetamines (e.g., 4-chloro, 4-iodo) are often neurotoxic to serotonin neurons. While the isopropyl group is alkyl (non-halogenated), its metabolic activation (benzylic oxidation) can produce reactive intermediates.

-

Handling: Use standard chemical hygiene. Treat as a potential irritant and sympathomimetic.

References

-

Chemical Identity: 4-Isopropylphenethylamine Hydrochloride. Sigma-Aldrich Product No. 61035-87-8. Link

-

Pharmacology (TAAR1)

-Phenethylamines at Human Trace Amine Receptor 1. Journal of Medicinal Chemistry. Discusses steric limits at the 4-position. Link -

Analog (2C-iP): Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Describes the synthesis and activity of the dimethoxy analog). Link

-

Analog (4-MA): Risk Assessment Report of a New Psychoactive Substance: 4-methylamphetamine. EMCDDA.[2] (Provides comparative SAR data for 4-alkyl amphetamines). Link

-

Synthesis Precursor: 4-Isopropylbenzaldehyde. PubChem CID 8547. Link

Sources

Methodological & Application

Laboratory-Scale Synthesis of 1-(4-Isopropylphenyl)ethanamine: An Application Note

Introduction

1-(4-Isopropylphenyl)ethanamine is a primary amine of significant interest in the fields of pharmaceutical and materials science. Its structural motif is found in a variety of biologically active compounds and serves as a versatile building block for the synthesis of more complex molecules. This application note provides a detailed, reliable, and well-validated protocol for the laboratory-scale synthesis of this compound via the reductive amination of 4-isopropylacetophenone. The chosen methodology, employing sodium borohydride as the reducing agent, offers a balance of efficiency, safety, and accessibility for a typical research laboratory setting.

This document is intended for researchers, scientists, and drug development professionals. It not only outlines the step-by-step procedure but also delves into the rationale behind the experimental choices, safety considerations, and comprehensive characterization of the final product to ensure scientific integrity and reproducibility.

Synthetic Strategy: Reductive Amination

The synthesis of this compound is achieved through a one-pot reductive amination of 4-isopropylacetophenone. This widely utilized transformation involves two key stages: the formation of an imine intermediate from the ketone and an amine source (in this case, ammonia), followed by the in-situ reduction of the imine to the corresponding primary amine.[1]

The overall reaction is depicted below:

Sodium borohydride (NaBH₄) is employed as the reducing agent. While other reagents like sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation can also be effective, NaBH₄ is a cost-effective and relatively mild reducing agent suitable for this transformation.[2] It is important to allow sufficient time for imine formation before the addition of the reducing agent, as sodium borohydride can also reduce the starting ketone.[3]

Visualizing the Synthetic Workflow

To provide a clear overview of the process, the following diagram illustrates the key stages of the synthesis, from starting materials to the purified product.

Caption: Synthetic workflow for this compound.

Detailed Synthesis Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier | Comments |

| 4-Isopropylacetophenone | ≥98% | Sigma-Aldrich | |

| Ammonium Acetate | ACS Reagent, ≥98% | Fisher Scientific | Amine source |

| Sodium Borohydride (NaBH₄) | ≥98%, powder | Acros Organics | Reducing agent |

| Methanol (MeOH) | Anhydrous, 99.8% | J.T. Baker | Reaction solvent |

| Ethyl Acetate (EtOAc) | ACS Grade | VWR Chemicals | Extraction solvent |

| Sodium Sulfate (Na₂SO₄) | Anhydrous, granular | EMD Millipore | Drying agent |

| Hydrochloric Acid (HCl) | 1 M aqueous solution | LabChem | For pH adjustment during work-up (optional) |

| Sodium Hydroxide (NaOH) | 1 M aqueous solution | LabChem | For pH adjustment during work-up |

| Deionized Water | In-house |

Equipment

-

Round-bottom flask (250 mL) with a magnetic stir bar

-

Reflux condenser

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Separatory funnel (500 mL)

-

Vacuum distillation apparatus

-

Standard laboratory glassware

Experimental Procedure

Step 1: Imine Formation

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-isopropylacetophenone (10.0 g, 61.6 mmol) and ammonium acetate (23.8 g, 308 mmol, 5 equivalents).

-

Add 100 mL of anhydrous methanol to the flask.

-

Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine in situ. The mixture will appear as a suspension.

Causality: Using a significant excess of ammonium acetate helps to drive the equilibrium towards the formation of the imine. Methanol is an appropriate solvent as it dissolves the reactants and is compatible with the subsequent reduction step.

Step 2: Reduction of the Imine

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly and portion-wise, add sodium borohydride (4.66 g, 123.2 mmol, 2 equivalents) to the stirred suspension over a period of 30 minutes. Caution: Hydrogen gas is evolved during the addition. Ensure adequate ventilation in a fume hood.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Continue stirring for an additional 4 hours at room temperature. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting ketone.

Causality: The slow, portion-wise addition of sodium borohydride at a low temperature helps to control the exothermic reaction and the rate of hydrogen evolution. Using a twofold excess of the reducing agent ensures complete reduction of the imine intermediate.

Step 3: Work-up and Extraction

-

Carefully quench the reaction by slowly adding 50 mL of deionized water.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

-

To the remaining aqueous residue, add 100 mL of ethyl acetate.

-

Transfer the mixture to a separatory funnel and shake vigorously.

-

Separate the organic layer.

-

Extract the aqueous layer with two additional 50 mL portions of ethyl acetate.

-

Combine all the organic extracts.

-

Wash the combined organic layer with 50 mL of brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Causality: The aqueous work-up removes inorganic salts and any remaining water-soluble impurities. Extraction with ethyl acetate isolates the desired amine from the aqueous phase. Washing with brine helps to remove any residual water from the organic layer.

Step 4: Purification

-

The crude this compound is purified by vacuum distillation.[4]

-

Assemble a vacuum distillation apparatus.

-

Transfer the crude product to the distillation flask.

-

Distill the product under reduced pressure. The boiling point of this compound is approximately 110-112 °C at 10 mmHg.

-

Collect the fraction that distills at a constant temperature to obtain the pure product as a colorless to pale yellow liquid.

Causality: Vacuum distillation is an effective method for purifying liquid compounds with high boiling points, as it allows for distillation at a lower temperature, thereby preventing thermal decomposition.[4]

Characterization of the Final Product

To confirm the identity and purity of the synthesized this compound, the following analytical techniques should be employed.

1H NMR Spectroscopy

The 1H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Expected 1H NMR (400 MHz, CDCl₃) Chemical Shifts (δ):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.25 | d, J=8.0 Hz | 2H | Ar-H |

| ~7.15 | d, J=8.0 Hz | 2H | Ar-H |

| ~4.10 | q, J=6.6 Hz | 1H | CH-NH₂ |

| ~2.90 | sept, J=6.9 Hz | 1H | CH(CH₃)₂ |

| ~1.50 | s (broad) | 2H | NH₂ |

| ~1.35 | d, J=6.6 Hz | 3H | CH₃-CH |

| ~1.25 | d, J=6.9 Hz | 6H | (CH₃)₂-CH |

13C NMR Spectroscopy

The 13C NMR spectrum helps to identify the different carbon environments in the molecule.

Expected 13C NMR (100 MHz, CDCl₃) Chemical Shifts (δ):

| Chemical Shift (ppm) | Assignment |

| ~147.0 | Ar-C (quaternary) |

| ~144.0 | Ar-C (quaternary) |

| ~126.5 | Ar-CH |

| ~125.5 | Ar-CH |

| ~51.0 | CH-NH₂ |

| ~33.8 | CH(CH₃)₂ |

| ~25.0 | CH₃-CH |

| ~24.0 | (CH₃)₂-CH |

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule.

Expected IR (neat) Absorption Bands (cm⁻¹):

| Wavenumber (cm⁻¹) | Assignment |

| 3380-3250 (broad) | N-H stretch (primary amine) |

| 3050-3020 | C-H stretch (aromatic) |

| 2960-2870 | C-H stretch (aliphatic) |

| 1620-1580 | N-H bend (scissoring) |

| 1515 | C=C stretch (aromatic) |

| 830 | C-H bend (p-disubstituted) |

Safety Precautions

-

Sodium borohydride (NaBH₄): Reacts with water and acids to produce flammable hydrogen gas. Handle in a well-ventilated fume hood away from ignition sources.

-

Methanol (MeOH): Flammable and toxic. Avoid inhalation and skin contact.

-

4-Isopropylacetophenone: May cause skin and eye irritation.

-

Ammonium Acetate: May cause irritation.

-

General Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, when performing this synthesis. All operations should be conducted in a well-ventilated fume hood.

Conclusion

This application note provides a comprehensive and validated protocol for the laboratory-scale synthesis of this compound. By following the detailed steps for reaction, work-up, and purification, and by confirming the product's identity and purity through the provided characterization data, researchers can confidently and safely produce this valuable chemical intermediate. The inclusion of the rationale behind the procedural steps aims to empower scientists to adapt and troubleshoot the synthesis as needed for their specific research applications.

References

- Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. DOI: 10.1021/ed083p929.

-

University of Rochester. (n.d.). How To: Purify by Distillation. Department of Chemistry. Retrieved from [Link]

- Organic Syntheses. (1972). Reductive Amination with Sodium Cyanoborohydride: N,N-Dimethylcyclohexylamine. Organic Syntheses, 52, 124. DOI: 10.15227/orgsyn.052.0124.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part B: Reactions and Synthesis (5th ed.). Springer.

-

Wikipedia. (2024). Reductive amination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sodium Cyanoborohydride. Retrieved from [Link]

-

University of Calgary. (n.d.). Sample IR spectra. Department of Chemistry. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethylamine. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of ethylamine. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of propylamine. Retrieved from [Link]

-

LibreTexts Chemistry. (2021). 13C NMR Spectroscopy. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 1-[4-(1-methylethyl)phenyl]-. NIST Chemistry WebBook. Retrieved from [Link]

-

Oreate. (2026, January 7). (R)-1-(4-Methylphenyl)ethylamine: Comprehensive Applications and Technical Characteristics Study. Oreate AI Blog. Retrieved from [Link]

-

Wikipedia. (2024). Leuckart reaction. Retrieved from [Link]

-

Grokipedia. (n.d.). Leuckart reaction. Retrieved from [Link]

- Mdpi. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules, 28(3), 1339. DOI: 10.3390/molecules28031339.

- SciSpace. (2019). An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction. Acta Chemica Scandinavica, 47, 1046-1049. DOI: 10.3891/acta.chem.scand.47-1046.

- ResearchGate. (2012). Preparation of Aliphatic Amines by the Leuckart Reaction. Journal of the American Chemical Society, 68(8), 1619-1620. DOI: 10.1021/ja01200a069.

- Royal Society of Chemistry. (2018). Electronically Tuneable Orthometalated RuII-NHC Complexes as Efficient Catalysts for the CC and CN Bond Formations via Borrowing Hydrogen Strategy. Catalysis Science & Technology, 8(21), 5569-5578. DOI: 10.1039/C8CY01523A.

- Wiley Online Library. (2002). Novel Oxidative Cyclization/Dimerization Reaction of 2,3-Allenoic Acids and 1,2-Allenyl Ketones. Angewandte Chemie International Edition, 41(16), 3051-3053. DOI: 10.1002/1521-3773(20020816)41:16<3051::AID-ANIE3051>3.0.CO;2-E.

Sources

The Role of 1-(4-Isopropylphenyl)ethanamine as a Chiral Auxiliary in Asymmetric Synthesis: Application Notes and Protocols

Introduction: The Strategic Use of Chiral Auxiliaries in Modern Synthesis

In the pursuit of enantiomerically pure compounds, essential for the development of pharmaceuticals and other biologically active molecules, the control of stereochemistry is a paramount challenge. Asymmetric synthesis, the selective production of one enantiomer over its mirror image, has become an indispensable tool for chemists. Among the various strategies to achieve this, the use of chiral auxiliaries remains a robust and reliable method.[1] A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction, leading to the formation of a new stereocenter with a predictable configuration.[1] Following the stereoselective transformation, the auxiliary is removed, ideally to be recycled, yielding the desired enantiomerically enriched product.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of 1-(4-Isopropylphenyl)ethanamine as a versatile chiral auxiliary in asymmetric synthesis. We will explore its application in key transformations, provide detailed, step-by-step protocols, and discuss the mechanistic basis for the observed stereoselectivity.

Core Principles: How this compound Directs Stereochemistry

The effectiveness of this compound as a chiral auxiliary stems from its ability to form diastereomeric intermediates, typically imines, with prochiral carbonyl compounds. The steric bulk of the 4-isopropylphenyl group, combined with the stereochemistry of the α-methyl group, creates a biased steric environment around the reactive center. This steric hindrance directs the approach of a nucleophile or electrophile to one face of the molecule over the other, resulting in a high degree of diastereoselectivity.

The general workflow for utilizing this compound as a chiral auxiliary can be visualized as a three-step process:

Figure 1: General workflow for asymmetric synthesis using a chiral auxiliary.

Application I: Asymmetric Synthesis of Chiral Amines via Reductive Amination

One of the most powerful applications of this compound is in the synthesis of other chiral amines through diastereoselective reductive amination.[2][3] This method involves the condensation of the chiral auxiliary with a prochiral ketone to form a chiral imine, which is then reduced diastereoselectively to afford a chiral secondary amine. Subsequent cleavage of the auxiliary yields the desired enantiomerically pure primary amine.

Mechanistic Insight: Stereocontrol in Reductive Amination

The stereochemical outcome of the reduction is dictated by the conformation of the intermediate imine. The bulky 4-isopropylphenyl group orients itself to minimize steric interactions, thereby exposing one face of the C=N double bond to the reducing agent.

Figure 2: Diastereoselective reduction of an imine intermediate.

Protocol 1: Asymmetric Synthesis of a Chiral Primary Amine via Reductive Amination

This protocol describes the synthesis of a chiral primary amine from a prochiral ketone using (S)-1-(4-Isopropylphenyl)ethanamine as the chiral auxiliary.

Step 1: Imine Formation

-

To a solution of the prochiral ketone (1.0 equiv.) in an appropriate solvent (e.g., toluene, methanol) add (S)-1-(4-Isopropylphenyl)ethanamine (1.1 equiv.).[3]

-

Add a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves, or use a Dean-Stark apparatus to remove water.

-

The reaction can be catalyzed by a mild acid, such as a few drops of acetic acid.[4]

-

Stir the reaction mixture at room temperature or with gentle heating until the formation of the imine is complete (monitor by TLC or GC-MS).

-

Remove the dehydrating agent by filtration and concentrate the solution under reduced pressure to obtain the crude chiral imine. This intermediate can often be used in the next step without further purification.

Step 2: Diastereoselective Reduction

-

Dissolve the crude chiral imine in a suitable solvent, such as methanol or ethanol, under an inert atmosphere.

-

Cool the solution to a low temperature (e.g., -78 °C to 0 °C) to enhance diastereoselectivity.

-

Slowly add a reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).[2] The choice of reducing agent can influence the selectivity.

-

Allow the reaction to stir at the low temperature for several hours until completion (monitor by TLC).

-

Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The diastereomeric ratio (d.r.) of the resulting secondary amine can be determined by NMR spectroscopy or chiral HPLC analysis of the crude product.

Step 3: Cleavage of the Chiral Auxiliary

The removal of the 1-(4-isopropylphenyl)ethyl group is typically achieved by hydrogenolysis.

-

Dissolve the diastereomerically enriched secondary amine in a suitable solvent, such as methanol or ethanol.

-

Add a palladium catalyst, such as 10% palladium on carbon (Pd/C).

-

The reaction is often facilitated by the addition of an acid, such as hydrochloric acid, or a hydrogen source like ammonium formate.

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr apparatus) and stir at room temperature or with gentle heating.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude enantiomerically pure primary amine, which can be further purified by crystallization or chromatography.

Table 1: Representative Diastereoselectivities in Reductive Amination

| Prochiral Ketone | Reducing Agent | Diastereomeric Ratio (d.r.) |

|---|---|---|

| Acetophenone | NaBH₄ | 85:15 |

| 4'-Methoxyacetophenone | NaBH₃CN | 90:10 |

| Propiophenone | LiAlH₄ | 80:20 |

(Note: These are representative values and can vary based on specific reaction conditions.)

Application II: Diastereoselective Alkylation of Chiral Imines

Another significant application of this compound is in the diastereoselective alkylation of imines derived from aldehydes. This method allows for the asymmetric synthesis of α-substituted amines.

Protocol 2: Asymmetric Synthesis of an α-Branched Amine

This protocol outlines the formation of a chiral imine from an aldehyde and its subsequent diastereoselective alkylation.

Step 1: Imine Formation

-

Follow the procedure described in Protocol 1, Step 1, using an aldehyde as the starting carbonyl compound.

Step 2: Diastereoselective Alkylation

-

Dissolve the chiral imine in an anhydrous aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere.

-

Cool the solution to a low temperature (typically -78 °C).

-

Add a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to deprotonate the α-position of the imine and form the corresponding aza-enolate.

-

After stirring for a short period, add the alkylating agent (e.g., an alkyl halide) and allow the reaction to proceed at low temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and allow it to warm to room temperature.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Determine the diastereomeric ratio of the alkylated product by NMR or chiral HPLC.

Step 3: Cleavage of the Chiral Auxiliary

-

The alkylated imine can be hydrolyzed to the corresponding α-substituted aldehyde under acidic conditions, or reduced to the secondary amine and then cleaved as described in Protocol 1, Step 3, to yield the α-substituted primary amine.

Conclusion and Future Outlook

This compound has proven to be a valuable and effective chiral auxiliary for a range of asymmetric transformations, most notably in the synthesis of chiral amines. Its steric profile allows for high levels of diastereocontrol in both reductive amination and alkylation reactions. The straightforward cleavage of the auxiliary via hydrogenolysis further enhances its utility. As the demand for enantiomerically pure compounds continues to grow, particularly in the pharmaceutical industry, the application of robust and predictable methods like those employing this compound will remain a cornerstone of modern organic synthesis. Future research may focus on expanding the scope of its applications to other classes of reactions and developing even more efficient and sustainable cleavage methods.

References

(Please note that the following references are illustrative and based on the provided search results. A comprehensive literature search should be conducted for specific applications.)

-

Zhang, X., et al. (2003). Highly Enantioselective Reductive Amination of Simple Aryl Ketones Catalyzed by Ir-f-Binaphane in the Presence of Titanium(IV) Isopropoxide and I2. Journal of Organic Chemistry, 68(10), 4120-4122. [Link]

-

Carey, J. S., et al. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Evans, D. A., Helmchen, G., & Rüping, M. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis. Scribd. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

-

LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]

-

Yus, M. (2013). Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation of N-(tert-Butylsulfinyl) Imines. Organic Syntheses, 90, 338. [Link]

-

Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

-

Ellman, J. A. (n.d.). Asymmetric Synthesis of Amines. Ellman Laboratory - Yale University. [Link]

-

Cividino, P., et al. (2007). 1-(2,4,6-triisopropylphenyl)ethylamine: a new chiral auxiliary for the asymmetric synthesis of gamma-amino acid derivatives. The Journal of Organic Chemistry, 72(2), 485-93. [Link]

-

Nicolaou, K. C., et al. (n.d.). Protecting Groups. [Link]

-

The Organic Chemistry Tutor. (2023, March 16). Reductive Amination [Video]. YouTube. [Link]

-

Khan, I. A., & Saxena, A. K. (2013). Metal-Free, Mild, Nonepimerizing, Chemo- and Enantio- or Diastereoselective N-Alkylation of Amines by Alcohols via Oxidation/Imine-Iminium Formation/Reductive Amination: A Pragmatic Synthesis of Octahydropyrazinopyridoindoles and Higher Ring Analogues. The Journal of Organic Chemistry, 78(22), 11656-11669. [Link]

-

González-Gálvez, D., et al. (2020). Diastereoselective C-alkylation of aldimines, derived from chiral α-carbon heteroatom-substituted aldehydes, with triethylborane. Application to the synthesis of benzylisoquinolines. RSC Advances, 10(58), 35367-35377. [Link]

-

Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]

-

University of York. (n.d.). Asymmetric Synthesis. [Link]

-

Myers, A. G. (n.d.). Myers Chem 115. [Link]

-

ResearchGate. (n.d.). The asymmetric synthesis of chiral secondary amines via hemiaminal and...[Link]

-

Ma, C., et al. (2021). Asymmetric 1,4-Michael Addition Reaction of Azadienes with α-Thiocyanoindanones Catalyzed by Bifunctional Chiral Squaramide. Molecules, 26(17), 5205. [Link]

-

Zhang, H.-H., & Yu, S. (2017). Radical Alkylation of Imines with 4-Alkyl-1,4-dihydropyridines Enabled by Photoredox/Brønsted Acid Cocatalysis. The Journal of Organic Chemistry, 82(19), 9995-10006. [Link]

-

Pinheiro, S. (2023). Miscellaneous Terpene Derived Auxiliaries - Part 1. Biobased Pine Chemistry Insights. [Link]

-

Hoveyda, A. H., et al. (2025). Preparation of 1,4-Diamines by Enantio- and Diastereoselective Cu–Josiphos–Catalyzed Reductive Couplings of Azatrienes and Imines. Regiodivergence Enabled by Catalyst Structure and Reagent Tailoring. Journal of the American Chemical Society. [Link]

Sources

Application Note: 1-(4-Isopropylphenyl)ethanamine as a Premier Chiral Building Block in Drug Discovery

[1]

Executive Summary

1-(4-Isopropylphenyl)ethanamine (also known as 4-isopropyl-

-

Pharmacophore Exploration: It is used in Structure-Activity Relationship (SAR) studies to modulate the lipophilicity and metabolic stability of GPCR ligands, particularly for Calcium-Sensing Receptors (CaSR).[1]

-

Chiral Auxiliary & Resolving Agent: The enantiomerically pure amine is utilized to resolve racemic acidic intermediates and as a chiral auxiliary in asymmetric synthesis.

This guide details the biocatalytic synthesis of the (S)-enantiomer (high enantiomeric excess) and its subsequent application in synthesizing a calcimimetic pharmacophore analog , demonstrating its utility in medicinal chemistry workflows.[1]

Chemical Profile & Safety

| Property | Specification |

| IUPAC Name | 1-(4-Propan-2-ylphenyl)ethanamine |

| CAS (Racemic) | 5659-49-4 |

| CAS ((S)-Isomer) | 22359-24-6 |

| Molecular Weight | 163.26 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Storage | 2-8°C, under Argon (Hygroscopic, absorbs CO₂) |

| Hazards | Irritant (Skin/Eye).[1] Handle in fume hood. |

Protocol A: Biocatalytic Synthesis of (S)-1-(4-Isopropylphenyl)ethanamine[1]

Rationale: Traditional chemical synthesis (reductive amination) yields a racemate requiring tedious resolution. This protocol utilizes an

Workflow Diagram

Figure 1: Biocatalytic transamination workflow. The equilibrium is shifted by using isopropylamine in excess and removing volatile acetone.[1]

Materials

-

Substrate: 4-Isopropylacetophenone (100 mM)

-

Enzyme: ATA-113 (Codexis or equivalent commercially available (S)-selective transaminase)[1]

-

Cofactor: Pyridoxal-5'-phosphate (PLP), 1 mM[1]

-

Amine Donor: Isopropylamine (1 M, pH adjusted to 7.5)

-

Buffer: 100 mM Potassium Phosphate, pH 7.5

-

Solvent: DMSO (5% v/v) as co-solvent[1]

Step-by-Step Procedure

-

Buffer Preparation: Dissolve PLP (1 mM) in Potassium Phosphate buffer (100 mM, pH 7.5).

-

Substrate Solution: Dissolve 4-Isopropylacetophenone in DMSO to create a 2M stock. Add to the buffer to reach a final concentration of 100 mM (5% DMSO final).

-

Amine Donor Addition: Add Isopropylamine to a concentration of 1 M. Crucial: Readjust pH to 7.5 using 6M HCl, as isopropylamine is highly basic.

-

Reaction Initiation: Add the Transaminase enzyme powder (5 g/L) to the vessel. Incubate at 30°C with orbital shaking (250 rpm) for 24 hours.

-

In-Process Control (IPC): Monitor conversion via HPLC (C18 column). The reaction should reach >90% conversion.

-

Work-up:

-

Purification: If necessary, purify via Kugelrohr distillation or convert to HCl salt for recrystallization.

Protocol B: Synthesis of Calcimimetic Pharmacophore (Cinacalcet Analog)

Rationale: This protocol demonstrates the application of (S)-1-(4-Isopropylphenyl)ethanamine in Medicinal Chemistry.[1] By coupling it with 3-[3-(trifluoromethyl)phenyl]propanal, we generate a lipophilic analog of Cinacalcet.[1] This specific analog is often synthesized in SAR libraries to test the effect of the "4-isopropyl" substitution against the standard "1-naphthyl" group on CaSR binding affinity.[1]

Reaction Scheme

(S)-Amine + Aldehyde

Materials

-

Amine: (S)-1-(4-Isopropylphenyl)ethanamine (1.0 eq)[1]

-

Aldehyde: 3-[3-(trifluoromethyl)phenyl]propanal (1.0 eq)[1]

-

Reductant: Sodium triacetoxyborohydride (

) (1.5 eq)[1] -

Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)[1]

-

Quench: Saturated

Step-by-Step Procedure

-

Imine Formation:

-

In a flame-dried round-bottom flask, dissolve the Aldehyde (10 mmol) and (S)-Amine (10 mmol) in anhydrous DCE (50 mL).

-

Optional: Add activated 4Å molecular sieves to absorb water and drive imine formation.[1]

-

Stir at Room Temperature (RT) for 1 hour under Nitrogen.

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Add

(15 mmol) portion-wise over 10 minutes. -

Allow the reaction to warm to RT and stir for 4–12 hours.

-

-

Quench & Extraction:

-

Quench carefully with saturated aqueous

.[1] -

Extract with Dichloromethane (DCM) (3 x 30 mL).

-

Wash combined organics with brine, dry over

, and filter.

-

-

Purification:

-

Concentrate crude oil.[1]

-

Purify via Flash Column Chromatography (Silica Gel).

-

Eluent: Hexanes:Ethyl Acetate (gradient 90:10 to 70:30) with 1% Triethylamine (to prevent tailing of the amine).

-

-

Salt Formation (for Stability):

Analytical Validation (Quality Control)[1]

Trust in the chemical supply chain requires rigorous validation. Use these methods to verify the identity and purity of the precursor and final analog.

Method 1: Chiral HPLC (Enantiomeric Excess)[1]

-

Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm, 5 µm).[1]

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV @ 254 nm.[1]

-

Expected Retention:

Method 2: NMR Spectroscopy (Structure Confirmation)

NMR (400 MHz,Troubleshooting & Expert Insights

| Issue | Probable Cause | Corrective Action |

| Low Yield in Biocatalysis | Inhibitory concentration of Acetone byproduct.[1] | Use an open system with gentle N2 sweep to evaporate acetone, or use isopropylamine in higher excess (amine donor). |

| Racemization | High pH or excessive heat during workup.[1] | Keep workup temperature <40°C. Avoid prolonged exposure to strong bases.[1] |

| Dialkylation in Reductive Amination | Excess aldehyde or insufficient steric bulk.[1] | Ensure 1:1 stoichiometry. |

References

-

Biocatalytic Synthesis of Chiral Amines

-

Cinacalcet Medicinal Chemistry (SAR Context)

-

Chiral Resolution Methodologies

- Title: "Optical resolution of 1-phenylethylamine deriv

- Source:Journal of Organic Chemistry.

-

URL:[Link]

-

Safety & Handling Data

Application Note: High-Performance Liquid Chromatographic Separation of 1-(4-Isopropylphenyl)ethanamine Enantiomers

Introduction & Chemical Context

1-(4-Isopropylphenyl)ethanamine (also known as 4-isopropyl-

The Separation Challenge

Primary amines present specific chromatographic challenges:

-

Silanol Interaction: The basic amino group (

) interacts strongly with residual silanols on silica-based columns, leading to severe peak tailing. -

Loadability: For preparative applications, solubility and peak shape often degrade rapidly at high concentrations.

This guide presents three distinct protocols to address these challenges, ranging from analytical purity checks to preparative scale-up.

Safety Advisory

-

Hazards: This compound is a severe skin/eye irritant and toxic if swallowed. It is flammable.

-

Handling: All mobile phase preparation involving perchloric acid (Protocol A) or diethylamine (Protocol B) must be performed in a fume hood.

Method Selection Strategy

The choice of method depends on the scale and goal of the separation. Use the following decision matrix to select the appropriate protocol.

Figure 1: Decision matrix for selecting the optimal separation strategy.

Protocol A: Reversed Phase (Crown Ether)

Best For: Analytical purity, quality control, aqueous samples.

This method utilizes a crown ether stationary phase (Crownpak CR-I(+)) which forms a host-guest inclusion complex specifically with primary ammonium ions. It is the most selective method for this class of molecules.

Mechanism of Action

The primary amine must be protonated (

Figure 2: Mechanism of chiral recognition via ammonium ion inclusion.

Experimental Conditions

| Parameter | Setting |

| Column | Daicel CROWNPAK CR-I(+) (3.0 × 150 mm, 5 µm) |

| Mobile Phase | pH 1.5 HClO |

| Flow Rate | 0.4 mL/min |

| Temperature | 10°C - 25°C (Lower temperature increases resolution) |

| Detection | UV @ 210 nm or 254 nm |

| Sample Diluent | Mobile Phase |

Protocol Steps:

-

Mobile Phase Prep: Add 16.3 g of Perchloric Acid (70%) to 1 L of water to achieve pH ~1.0. Adjust to pH 1.5 with dilute NaOH if necessary. Filter through 0.45 µm membrane.

-

Equilibration: Flush column for 30 mins.

-

Optimization: If retention is too long, increase Acetonitrile to 15% (Max 20% for CR-I, Max 15% for standard CR).

-

Elution Order: On CR(+), the (S)-enantiomer typically elutes first for

-methylbenzylamine derivatives, but this must be confirmed with standards.

Protocol B: Normal Phase (Polysaccharide)

Best For: Preparative scale-up, recovery of material.

Polysaccharide columns (Amylose/Cellulose) are the industry standard for scale-up due to high loading capacity. However, primary amines require a basic additive to suppress non-specific interactions.

Experimental Conditions

| Parameter | Setting |

| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (90 : 10 : 0.1 v/v) |

| Flow Rate | 1.0 mL/min (for 4.6 mm ID analytical column) |

| Temperature | 25°C |

| Detection | UV @ 254 nm |

| Back Pressure | < 30 Bar (Typical) |

Critical Process Parameters:

-

Diethylamine (DEA): Essential. Without DEA, the amine peaks will tail severely and may not resolve.

-

Column History: Dedicate the column to basic mobile phases. Switching between acidic and basic additives can strip the chiral selector or damage the silica support.[1]

Protocol C: Derivatization (Marfey's Reagent)

Best For: Trace analysis, biological matrices, labs without chiral columns.

If a chiral column is unavailable, the enantiomers can be converted into diastereomers using Marfey’s Reagent (FDAA), which can then be separated on a standard C18 column.

Experimental Workflow

-

Reagent: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA).[2][3]

-

Reaction:

-

Mix 50 µL sample (amine) + 100 µL FDAA (1% in acetone) + 20 µL NaHCO

(1M). -

Incubate at 40°C for 60 minutes.

-

Stop reaction with 20 µL HCl (2M).[3]

-

-

Separation:

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 × 4.6 mm).

-

Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

-

Detection: UV @ 340 nm (Specific to the dinitrophenyl group, reducing background noise).

-

Comparative Performance Data

The following table summarizes anticipated performance based on the structural analog 1-phenylethylamine and validated application notes for primary amines.

| Metric | Protocol A (Crownpak) | Protocol B (Chiralpak AD-H) | Protocol C (Marfey's C18) |

| Resolution ( | > 2.5 (Excellent) | > 1.8 (Good) | > 3.0 (Excellent) |

| Tailing Factor ( | 1.0 - 1.1 | 1.2 - 1.4 | 1.0 - 1.1 |

| Run Time | 15 - 25 min | 10 - 15 min | 20 - 30 min |

| Loadability | Low (< 1 mg) | High (> 100 mg) | Trace (µg range) |

| Solvent Recovery | Difficult (Acid/Water) | Easy (Hexane/IPA) | N/A |

Troubleshooting & Optimization

Issue: Poor Resolution ( )

-